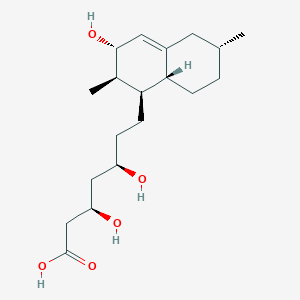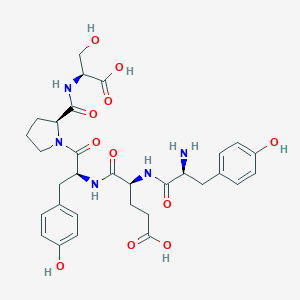
Tyrosyl-glutamyl-tyrosyl-prolyl-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosyl-glutamyl-tyrosyl-prolyl-serine (YGTPS) is a peptide composed of five amino acids: tyrosine, glutamic acid, proline, serine, and tyrosine. It is a naturally occurring peptide found in certain proteins and enzymes in the human body. YGTPS has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, biotechnology, and biochemistry.
Wirkmechanismus
The mechanism of action of Tyrosyl-glutamyl-tyrosyl-prolyl-serine is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, thereby reducing inflammation.
Biochemische Und Physiologische Effekte
Tyrosyl-glutamyl-tyrosyl-prolyl-serine has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. It has also been shown to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Tyrosyl-glutamyl-tyrosyl-prolyl-serine has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations to its use, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on Tyrosyl-glutamyl-tyrosyl-prolyl-serine, including the development of new synthetic methods for its production, the study of its potential applications in the treatment of various diseases, and the investigation of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and delivery methods for Tyrosyl-glutamyl-tyrosyl-prolyl-serine.
Synthesemethoden
The synthesis of Tyrosyl-glutamyl-tyrosyl-prolyl-serine can be achieved through various methods, including solid-phase peptide synthesis, liquid-phase peptide synthesis, and recombinant DNA technology. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain on a solid support. Liquid-phase peptide synthesis involves the use of solution-phase chemistry to synthesize peptides. Recombinant DNA technology involves the use of genetic engineering techniques to produce peptides.
Wissenschaftliche Forschungsanwendungen
Tyrosyl-glutamyl-tyrosyl-prolyl-serine has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and biochemistry. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Eigenschaften
CAS-Nummer |
114942-10-8 |
|---|---|
Produktname |
Tyrosyl-glutamyl-tyrosyl-prolyl-serine |
Molekularformel |
C31H39N5O11 |
Molekulargewicht |
657.7 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H39N5O11/c32-21(14-17-3-7-19(38)8-4-17)27(42)33-22(11-12-26(40)41)28(43)34-23(15-18-5-9-20(39)10-6-18)30(45)36-13-1-2-25(36)29(44)35-24(16-37)31(46)47/h3-10,21-25,37-39H,1-2,11-16,32H2,(H,33,42)(H,34,43)(H,35,44)(H,40,41)(H,46,47)/t21-,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
ZIPLXINBNHJDQC-KEOOTSPTSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CO)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CO)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CO)C(=O)O |
Sequenz |
YEYPS |
Synonyme |
cholecystokinin precursor C-terminal pentapeptide proCCK C-pentapeptide Tyr-Glu-Tyr-Pro-Ser tyrosyl-glutamyl-tyrosyl-prolyl-serine YEYPS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







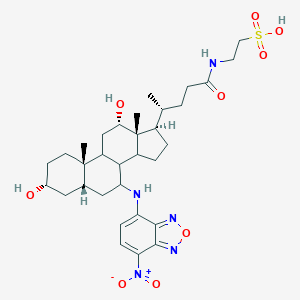

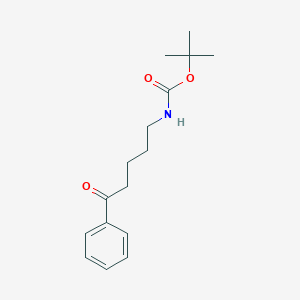

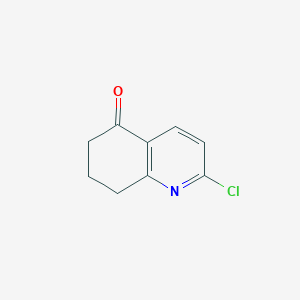


![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
